

Spectroscopic Profile of 2-Allyl-4-methoxyphenol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Allyl-4-methoxyphenol

Cat. No.: B1267482

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Allyl-4-methoxyphenol**, a compound of significant interest in chemical and pharmaceutical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. Herein, we present the ^1H and ^{13}C NMR data for **2-Allyl-4-methoxyphenol**, acquired in deuterated chloroform (CDCl_3).

^1H NMR Spectral Data

The ^1H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
6.89	d	1H	Ar-H
6.75	dd	1H	Ar-H
6.84	d	1H	Ar-H
5.95	m	1H	-CH=CH ₂
5.10	m	2H	-CH=CH ₂
3.87	s	3H	-OCH ₃
3.34	d	2H	Ar-CH ₂ -
5.65	s (br)	1H	-OH

Table 1: ¹H NMR data for **2-Allyl-4-methoxyphenol**.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Chemical Shift (δ) ppm	Assignment
146.5	C-O (Ar)
144.8	C-OCH ₃ (Ar)
137.8	-CH=CH ₂
131.9	C-CH ₂ (Ar)
121.2	CH (Ar)
115.6	=CH ₂
114.2	CH (Ar)
110.9	CH (Ar)
55.9	-OCH ₃
39.8	Ar-CH ₂ -

Table 2: ¹³C NMR data for **2-Allyl-4-methoxyphenol**.

Experimental Protocol for NMR Analysis.[1]

Sample Preparation: Approximately 5-10 mg of high-purity **2-Allyl-4-methoxyphenol** was dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.[1]

Instrumentation: A 400 MHz NMR spectrometer equipped with a broadband probe was used for the analysis.[2][3]

¹H-NMR Parameters:

- Pulse Program: Standard single-pulse (zg30)
- Solvent: CDCl₃
- Temperature: 298 K

- Spectral Width: 16 ppm (-2 to 14 ppm)
- Acquisition Time: 2.0 s
- Relaxation Delay: 2.0 s
- Number of Scans: 16
- Dummy Scans: 4

¹³C-NMR Parameters:

- Pulse Program: Standard proton-decoupled (zgpg30)
- Solvent: CDCl₃
- Temperature: 298 K
- Spectral Width: 240 ppm (-20 to 220 ppm)
- Acquisition Time: 1.0 s
- Relaxation Delay: 2.0 s
- Number of Scans: 1024

Data Processing: The acquired Free Induction Decay (FID) was subjected to a Fourier transform. The resulting spectrum was phase and baseline corrected. The ¹H spectrum was referenced to the TMS signal at 0.00 ppm, and the ¹³C spectrum was referenced to the residual solvent peak of CDCl₃ at 77.16 ppm.^[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data

The IR spectrum of **2-Allyl-4-methoxyphenol** exhibits characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3417	Strong, Broad	O-H stretch
3000-2700	Medium	C-H stretch (aromatic and aliphatic)
1637, 1608, 1514	Strong	C=C stretch (aromatic and vinyl)
1269, 1240	Strong	C-O stretch (aryl ether)
1098	Strong	C-O stretch (phenol)

Table 3: FT-IR data for **2-Allyl-4-methoxyphenol**.[\[4\]](#)[\[5\]](#)

Experimental Protocol for IR Analysis

Instrumentation: An AGILENT CARY 630 FTIR Spectrometer or a Perkin-Elmer Spectrum 100 series Fourier Transform Infrared Spectrophotometer fitted with a Universal Attenuated Total Reflectance (ATR) sampling accessory containing a ZnSe crystal can be used.[\[6\]](#)[\[7\]](#)

Sample Preparation: A neat sample of **2-Allyl-4-methoxyphenol** was directly placed on the ATR crystal for analysis.[\[7\]](#)

Data Acquisition:

- Spectral Range: 4000 to 650 cm⁻¹
- Resolution: 2 cm⁻¹
- Number of Scans: 4
- Data Output: % Transmittance

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of the compound.

Mass Spectral Data

The mass spectrum of **2-Allyl-4-methoxyphenol** was obtained using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI) ionization.

m/z	Relative Intensity (%)	Assignment
164	100	[M] ⁺ (Molecular Ion)
149	35	[M - CH ₃] ⁺
131	20	[M - CH ₃ - H ₂ O] ⁺
103	25	[M - C ₃ H ₅ - H ₂] ⁺
91	15	[C ₇ H ₇] ⁺ (Tropylium ion)
77	10	[C ₆ H ₅] ⁺ (Phenyl ion)

Table 4: Mass spectrometry data for **2-Allyl-4-methoxyphenol**.

Experimental Protocol for GC-MS Analysis.[5]

Sample Preparation: A dilute solution of **2-Allyl-4-methoxyphenol** in a suitable solvent like methanol or dichloromethane is prepared. The solution is then filtered through a 0.45 µm syringe filter into a GC vial.

Instrumentation: A standard Gas Chromatograph coupled to a Mass Spectrometer.

Gas Chromatograph (GC) Conditions:

- Column: Rtx®-5MS (5% phenyl)-dimethylpolysoxane capillary column (30 m × 0.25 mm i.d., 0.1 µm film thickness) or equivalent.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

- Injector Temperature: 240 °C.
- Injection Mode: Split mode.
- Oven Temperature Program:
 - Initial temperature: 60 °C, hold for 3 minutes.
 - Ramp 1: Increase to 80 °C at a rate of 5 °C/min.
 - Ramp 2: Increase to 280 °C at a rate of 30 °C/min, hold for 10 minutes.

Mass Spectrometer (MS) Conditions:

- Ionization Mode: Electron Impact (EI).
- Ionization Energy: 70 eV.
- Detector Temperature: 280 °C.
- Scan Mode: Full scan analysis.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-Allyl-4-methoxyphenol**.



[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. NP-MRD: ¹H NMR Spectrum (1D, 400 MHz, CDCl₃, experimental) (NP0000011) [np-mrd.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. jetir.org [jetir.org]
- 7. jfse-ojs-tamu.tdl.org [jfse-ojs-tamu.tdl.org]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Allyl-4-methoxyphenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1267482#spectroscopic-data-of-2-allyl-4-methoxyphenol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com